molecular formula C9H12N2O4 B13418428 Methyl N~2~,N~6~-bis(oxomethylidene)-L-lysinate CAS No. 45158-78-9

Methyl N~2~,N~6~-bis(oxomethylidene)-L-lysinate

Cat. No.: B13418428
CAS No.: 45158-78-9
M. Wt: 212.20 g/mol
InChI Key: AYLRODJJLADBOB-QMMMGPOBSA-N
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Description

Methyl N²,N⁶-bis(oxomethylidene)-L-lysinate (CAS: 45172-15-4) is a diisocyanate derivative of L-lysine methyl ester, characterized by two oxomethylidene (isocyanate, –N=C=O) groups attached to the α- and ε-amino positions of the lysine backbone. Its molecular formula is C₁₀H₁₄N₂O₄, with a molecular weight of 226.23 g/mol . Key physical properties include a LogP of 0.76 (indicating moderate hydrophobicity) and a polar surface area (PSA) of 85.16 Ų, reflecting its polarity due to the isocyanate and ester functionalities . The compound has a boiling point of 304.99°C and a density of 1.128 g/cm³ .

Structurally, it serves as a versatile intermediate in polymer chemistry, particularly in polyurethane synthesis, due to its reactive isocyanate groups. However, its methyl ester variant is less commonly documented in the literature compared to its ethyl ester counterpart, Ethyl N²,N⁶-bis(oxomethylidene)-L-lysinate, which shares similar reactivity but differs in solubility and ester hydrolysis kinetics .

Properties

CAS No.

45158-78-9

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

methyl (2S)-2,6-diisocyanatohexanoate

InChI

InChI=1S/C9H12N2O4/c1-15-9(14)8(11-7-13)4-2-3-5-10-6-12/h8H,2-5H2,1H3/t8-/m0/s1

InChI Key

AYLRODJJLADBOB-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](CCCCN=C=O)N=C=O

Canonical SMILES

COC(=O)C(CCCCN=C=O)N=C=O

Origin of Product

United States

Preparation Methods

Selective Protection of Amino Groups

The selective protection of the two amino groups on L-lysine (α-amino at N² and ε-amino at N⁶) is challenging due to their similar reactivities. The difference in their ionization constants (pKa values approximately 9.0 for N² and 10.5 for N⁶) can be exploited under buffered conditions to achieve selective modification.

Typical procedure:

  • Dissolve L-lysine methyl ester hydrochloride in a mixed buffer solution containing sodium carbonate and sodium bicarbonate.
  • Maintain pH between 9 and 11 to selectively deprotonate the N² amino group.
  • Slowly add the protecting reagent, such as BOC anhydride or an oxomethylidene equivalent, to selectively react with the liberated N² amino group.
  • Stir the reaction mixture at controlled temperature (typically 15–25 °C) for several hours (up to 8 hours).

This method avoids the use of copper complexes and reduces waste generation, improving reaction efficiency and selectivity.

Esterification of Carboxyl Group

  • The carboxyl group of lysine is typically esterified prior to or after amino group protection to form the methyl ester.
  • Esterification is often achieved using methanol in acidic conditions or via methyl ester hydrochloride salts as starting materials.

Use of Oxomethylidene Groups for Protection

  • Oxomethylidene (formylidene) groups are introduced to both amino groups to form bis(oxomethylidene) derivatives.
  • This is typically done by reaction with formylating agents under controlled conditions.
  • The resulting bis-protected lysine methyl ester is stable and useful as an intermediate in peptide synthesis or drug development.

Representative Experimental Data

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Buffer preparation Sodium carbonate (0.01-0.03 M), sodium bicarbonate (0.7-0.9 M) Room temp (20-25) 30 min stirring N/A Buffer pH maintained at 9-11 for selective amino group reaction
Amino group protection Boc anhydride or oxomethylidene reagent (1.0-1.1 equiv) 15-25 8 hours 76 Selective N² protection, avoids di-Boc side products
Esterification Methanol, acidic catalyst or starting ester salt Room temp Variable High Methyl ester formation of carboxyl group
Purification Extraction with ethyl acetate, concentration under reduced pressure Ambient N/A Purity ~25% (crude), further purification needed

Alternative Synthetic Routes and Related Compounds

  • Other methods involve catalytic hydrogenation and methylation of protected lysine derivatives to obtain related compounds such as N6,N6,N6-trimethyl-L-lysine dioxalate, which shares structural similarities.
  • Use of malonate derivatives and dibromobutane to prepare methylated lysine derivatives has been reported, allowing for further functionalization at the ε-amino position.
  • Protective groups such as tert-butoxycarbonyl (BOC) are commonly employed for amino group protection, often in combination with dicyclohexylamine salts for stability and ease of handling.

Summary Table of Key Preparation Parameters

Parameter Range/Value Remarks
Buffer system Sodium carbonate 0.01-0.03 M Ensures selective N² amino group deprotonation
Sodium bicarbonate 0.7-0.9 M Maintains pH 9-11
Molar ratio (protecting agent:lysine methyl ester) 1.0-1.1 : 1 Prevents over-protection
Reaction temperature 15-25 °C Optimal for selectivity and yield
Reaction time 8 hours Ensures complete reaction
Yield ~76% After purification

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-Diisocyanatocaproate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diisocyanate Derivatives of Lysine

Ethyl N²,N⁶-Bis(oxomethylidene)-L-lysinate

  • CAS : 45172-15-4 (same as the methyl ester, but with ethyl ester group).
  • Molecular Formula : C₁₁H₁₆N₂O₄.
  • Properties : Higher LogP (1.21 ) and molecular weight (240.25 g/mol) compared to the methyl ester, enhancing its hydrophobicity for applications in cross-linked polymers .
  • Applications : Preferred in polyurethane foams and coatings due to slower ester hydrolysis rates compared to methyl esters .

L-Lysine Triisocyanate (2-Isocyanatoethyl 2,6-Diisocyanatohexanoate)

  • CAS : 69878-18-6.
  • Molecular Formula : C₁₁H₁₃N₃O₅.
  • Properties : Three isocyanate groups, higher reactivity, and molecular weight (267.24 g/mol). Boiling point: 382.9°C .
  • Applications : Used in high-performance adhesives and elastomers requiring dense cross-linking .
Table 1: Physical Properties of Di-/Triisocyanate Lysine Derivatives
Compound Molecular Weight LogP PSA (Ų) Boiling Point (°C)
Methyl N²,N⁶-bis(oxomethylidene)-L-lysinate 226.23 0.76 85.16 304.99
Ethyl N²,N⁶-bis(oxomethylidene)-L-lysinate 240.25 1.21 85.16 305.0 (estimated)
L-Lysine Triisocyanate 267.24 1.45 95.30 382.9

Sulfonamide and Benzoyl Derivatives

Methyl N⁶-((2-Nitrophenyl)sulfonyl)-L-lysinate (Compound 17)

  • Synthesis : Reaction of L-lysine methyl ester with 2-nitrobenzenesulfonyl chloride (NsCl) at -10°C .
  • Properties : Introduces a sulfonamide group (–SO₂–), increasing PSA (~120 Ų) and acidity. Used as a protected intermediate in peptide synthesis .

Methyl N²,N⁶-Bis(2,3-bis((4-Methoxybenzyl)oxy)benzoyl)-L-lysinate (Compound 8)

  • Synthesis : Amide coupling of L-lysine methyl ester with 2,3-bis((4-methoxybenzyl)oxy)benzoic acid using BOP reagent .
  • Properties: High molecular weight (~900 g/mol), aromatic-rich structure with LogP > 5.0. Demonstrates antimicrobial activity due to phenothiazine-siderophore motifs .

Hydroxymethyl and Chlorobenzoyl Derivatives

Calcium Bis[N²,N⁶-Bis(hydroxymethyl)-L-lysinate]

  • CAS : 75195-64-1.
  • Properties : Hydroxymethyl groups (–CH₂OH) replace isocyanates, increasing hydrophilicity (PSA > 120 Ų). Used in chelation therapy and metal ion sequestration .

Ethyl N²,N⁶-Bis(4-chlorobenzoyl)-L-lysinate (13c)

  • Synthesis : Amide coupling with 4-chlorobenzoic acid, purified via flash chromatography .
  • Properties: Chlorine atoms enhance electronegativity and metabolic stability. Potential use in multitarget drug discovery .

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